Cas no 2229522-83-0 (methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate)

methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate Chemical and Physical Properties
Names and Identifiers
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- methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
- EN300-1999347
- 2229522-83-0
-
- Inchi: 1S/C13H18O4/c1-8-5-6-9(7-10(8)14)13(2,3)11(15)12(16)17-4/h5-7,11,14-15H,1-4H3
- InChI Key: ANGYCZZKWFVZQR-UHFFFAOYSA-N
- SMILES: OC(C(=O)OC)C(C)(C)C1C=CC(C)=C(C=1)O
Computed Properties
- Exact Mass: 238.12050905g/mol
- Monoisotopic Mass: 238.12050905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 66.8Ų
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1999347-0.05g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 0.05g |
$1344.0 | 2023-09-16 | ||
Enamine | EN300-1999347-0.1g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 0.1g |
$1408.0 | 2023-09-16 | ||
Enamine | EN300-1999347-10.0g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 10g |
$6882.0 | 2023-05-31 | ||
Enamine | EN300-1999347-1.0g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 1g |
$1599.0 | 2023-05-31 | ||
Enamine | EN300-1999347-0.5g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 0.5g |
$1536.0 | 2023-09-16 | ||
Enamine | EN300-1999347-1g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 1g |
$1599.0 | 2023-09-16 | ||
Enamine | EN300-1999347-5g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 5g |
$4641.0 | 2023-09-16 | ||
Enamine | EN300-1999347-0.25g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 0.25g |
$1472.0 | 2023-09-16 | ||
Enamine | EN300-1999347-5.0g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 5g |
$4641.0 | 2023-05-31 | ||
Enamine | EN300-1999347-2.5g |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate |
2229522-83-0 | 2.5g |
$3136.0 | 2023-09-16 |
methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate Related Literature
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Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate
Research Briefing on Methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate (CAS: 2229522-83-0)
Methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate (CAS: 2229522-83-0) is a synthetic compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a bioactive molecule with applications in drug discovery and development. This briefing provides an overview of the latest research findings, focusing on its synthesis, biological activity, and potential therapeutic applications.
The compound has been synthesized through a series of optimized chemical reactions, including esterification and hydroxylation, to achieve high purity and yield. Structural characterization using NMR and mass spectrometry has confirmed its molecular identity, while computational modeling has provided insights into its conformational stability and potential interaction with biological targets.
In vitro studies have demonstrated that methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. Specifically, it has shown promise in modulating the activity of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents.
Further investigations into its pharmacokinetic properties have revealed favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and minimizing off-target effects. Ongoing research aims to address these issues through structural modifications and formulation strategies.
The compound's unique chemical structure, featuring both hydroxyl and ester functional groups, offers opportunities for further derivatization to enhance its bioactivity and selectivity. Recent efforts have explored its incorporation into prodrug designs and combination therapies, with preliminary results indicating synergistic effects with established anti-inflammatory drugs.
In conclusion, methyl 2-hydroxy-3-(3-hydroxy-4-methylphenyl)-3-methylbutanoate represents a promising candidate for further pharmaceutical development. Its dual functionality and demonstrated biological activity warrant continued investigation, particularly in the context of inflammatory and metabolic disorders. Future research should focus on elucidating its mechanism of action and evaluating its efficacy in more complex disease models.
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